![molecular formula C23H33N5O B4012233 N~2~,N~2~-diethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B4012233.png)

N~2~,N~2~-diethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules like this often involves multi-step chemical reactions, starting from simpler precursors. The process may include the formation of intermediate compounds, which are then further modified to achieve the desired structure. For instance, the synthesis of related piperazine and pyridine derivatives has been explored to identify potent inhibitors for glycine transporter 1 (GlyT1), demonstrating the intricate steps and conditions required to produce such compounds with high specificity and yield (Cioffi et al., 2016).

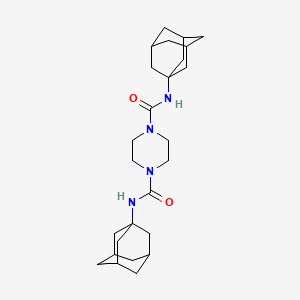

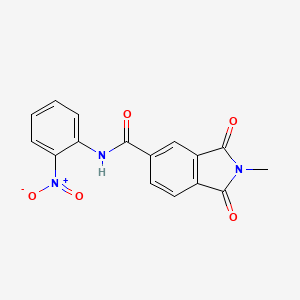

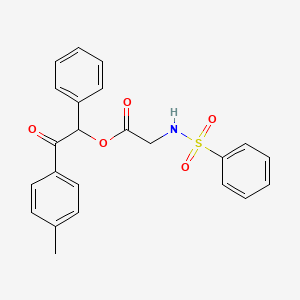

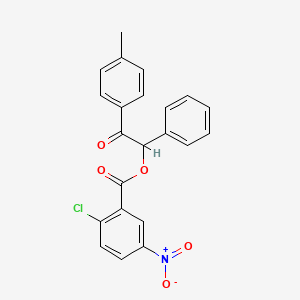

Molecular Structure Analysis

The molecular structure of organic compounds like "N2,N2-diethyl-N1-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide" is crucial for understanding their chemical behavior and interaction with biological targets. Structural analyses often utilize techniques such as X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the molecule. Studies on similar compounds have shown how variations in the molecular structure can significantly affect their pharmacological properties and interactions (Sera et al., 1981).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound like "N2,N2-diethyl-N1-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide" can be influenced by its functional groups and molecular structure. For example, the presence of the piperazine ring and pyridinyl group may allow for specific interactions and reactions, such as nucleophilic substitution or the formation of hydrogen bonds. Studies on related compounds have highlighted how these molecular features contribute to their chemical stability, reactivity, and potential as therapeutic agents (Zhuang et al., 1994).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and crystal structure, are essential for their practical application and formulation. These properties are determined by the compound's molecular structure and can affect its behavior in different environments. Research on analogous compounds provides insights into how structural variations can influence these physical characteristics, impacting their utility in pharmaceutical formulations (Basiuk & Douda, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define how a compound like "N2,N2-diethyl-N1-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide" interacts within chemical systems or biological environments. Understanding these properties is crucial for predicting the compound's behavior in synthesis reactions or its mechanism of action in biological systems. Research on compounds with similar structures has shed light on their reactivity patterns, offering valuable information for their application in drug development and other fields (Shariatinia et al., 2012).

Applications De Recherche Scientifique

Molecular Structure and Assembly

A study highlighted the molecular structure and hydrogen-bonded assembly of a closely related compound, focusing on different ring conformations and polarized electronic structures. It demonstrated how the pyrimidine ring in certain derivatives is planar, while in others, it adopts a boat conformation. The study explored the significance of N-H...N and N-H...O hydrogen bonds in forming dimeric aggregates, chains of edge-fused rings, and three-dimensional framework structures, emphasizing the molecules' electronic polarization and assembly patterns Lina M. Acosta, A. Yépes, A. Palma, J. Cobo, C. Glidewell, 2013.

Glycine Transporter Inhibition

Research identified a structurally diverse compound as a potent and orally available glycine transporter 1 inhibitor, highlighting its potential in modulating neurotransmitter activity. This compound exhibited strong GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and increased glycine concentration in the cerebrospinal fluid, suggesting its utility in central nervous system disorders Shuji Yamamoto, H. Ohta, Kumi Abe, Daiji Kambe, Naohiro Tsukiyama, Y. Kawakita, M. Moriya, A. Yasuhara, 2016.

Pyrolysis Products Analysis

The pyrolysis of poly-glycine and poly-l-alanine was studied, analyzing less-volatile compounds via gas chromatography/Fourier transform infrared spectroscopy/mass spectrometry. This research provided insights into the decomposition products of amino acid polymers, identifying nitrogen compounds and mono-N-heterocycles, which could inform the thermal stability and degradation behavior of similar compounds V. Basiuk, Janna Douda, 2000.

Eco-friendly Polymer Synthesis

A study on the eco-friendly synthesis of ionic helical polymers discussed the reaction of specific salts with piperazine under environmentally benign conditions. It revealed the formation of high-molecular-weight polymers with potential applications in materials science, emphasizing the importance of eco-friendly synthesis methods in developing new materials I. Yamaguchi, Yuki Tanaka, Aohan Wang, 2018.

Propriétés

IUPAC Name |

2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O/c1-4-26(5-2)18-22(29)25-17-20-10-8-12-24-23(20)28-15-13-27(14-16-28)21-11-7-6-9-19(21)3/h6-12H,4-5,13-18H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJFZCCXOYPTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-butoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4012155.png)

![4,4'-{[4-(2-methoxyphenoxy)-1,3-phenylene]disulfonyl}dimorpholine](/img/structure/B4012156.png)

![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012160.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4012167.png)

![4-chlorobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012168.png)

![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012189.png)

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4012224.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012236.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012242.png)

![2-(4-ethylphenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4012249.png)